5,6-Dihydropyridin-2(1H)-one

Catalog No.
S1525637
CAS No.
6052-73-9
M.F
C5H7NO
M. Wt
97.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Dihydropyridin-2(1H)-one

CAS Number

6052-73-9

Product Name

5,6-Dihydropyridin-2(1H)-one

IUPAC Name

2,3-dihydro-1H-pyridin-6-one

Molecular Formula

C5H7NO

Molecular Weight

97.12 g/mol

InChI

InChI=1S/C5H7NO/c7-5-3-1-2-4-6-5/h1,3H,2,4H2,(H,6,7)

InChI Key

OXRRHYRRQWIHIV-UHFFFAOYSA-N

SMILES

C1CNC(=O)C=C1

Synonyms

5,6-Dihydro-2(1H)-pyridone; 5-Amino-2-pentenoic Acid Lactam; 3,4-Dehydro-2-piperidone; 5,6-Dihydro-1H-pyridin-2-one; 5,6-Dihydro-2(1H)-pyridone; 5,6-Dihydropyridin-2(1H)-one;

Canonical SMILES

C1CNC(=O)C=C1

A Potential Anticancer Agent

5,6-Dihydropyridin-2(1H)-one is a molecule generating interest in scientific research due to its potential anticancer properties. This six-membered heterocyclic ring structure, found naturally in plants like long pepper (Piper longum), is believed to play a crucial role in the antiproliferative activity of a compound called piperlongumine []. Studies suggest that 5,6-dihydropyridin-2(1H)-one acts as a pharmacophore, a key functional group contributing to the drug's biological effects [].

Here's how research suggests 5,6-Dihydropyridin-2(1H)-one might exert its anticancer effects:

  • Interaction with Cysteamine and ROS Generation

    Research indicates that 5,6-dihydropyridin-2(1H)-one can react with cysteamine, a molecule present in cells. This reaction is believed to lead to the generation of reactive oxygen species (ROS) []. ROS are known to play a role in cell death pathways, potentially contributing to the anticancer effects [].

  • Cell Cycle Arrest and Apoptosis

    The ROS generation triggered by 5,6-dihydropyridin-2(1H)-one is hypothesized to lead to downstream cellular events like cell cycle arrest and apoptosis (programmed cell death) []. These processes are essential for eliminating abnormal cells and potentially controlling tumor growth.

5,6-Dihydropyridin-2(1H)-one is a heterocyclic organic compound characterized by a pyridine-like structure with a lactam functional group. It features a six-membered ring containing one nitrogen atom and is notable for its potential in medicinal chemistry due to its diverse biological activities. The compound's structure can be represented as follows:

5,6-Dihydropyridin-2(1H)-one Structure

The significance of 5,6-dihydropyridin-2(1H)-one arises from its role as a pharmacophore in various bioactive compounds, particularly in enhancing anticancer activities and other therapeutic effects .

The mechanism of action of the parent compound itself remains unexplored. However, derivatives containing the 5,6-dihydropyridin-2(1H)-one core, like piperlongumine, exhibit promising biological activities. Studies suggest that the lactam ring containing a Michael acceptor moiety in piperlongumine plays a crucial role in its anticancer properties. This moiety can react with cellular nucleophiles like cysteamine, leading to the generation of reactive oxygen species (ROS) and subsequent cell death processes like apoptosis [].

, including:

  • Dehydrogenation: This is a common reaction pathway for synthesizing 5,6-dihydropyridin-2(1H)-ones from δ-valerolactams, although this method is limited by the availability of starting materials .
  • Intramolecular Cyclization: The compound can be synthesized via intramolecular cyclization of N-(3-oxoalkyl)chloroacetamides using the Wittig reaction, which allows for the formation of the desired heterocycle in high yields .
  • Domino Reactions: A one-pot synthetic approach has been developed that utilizes domino processes involving Ugi reactions followed by aldol reactions and hydrolysis to yield 5,6-dihydropyridin-2(1H)-ones .

5,6-Dihydropyridin-2(1H)-one exhibits significant biological activities, particularly in the field of oncology. Research indicates that this compound acts as a potent pharmacophore in enhancing the antiproliferative effects of other compounds like piperlongumine. It has been shown to induce reactive oxygen species generation, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with various biological targets, contributing to its therapeutic potential.

Several methods have been developed for synthesizing 5,6-dihydropyridin-2(1H)-one:

  • Dehydrogenation of δ-Valerolactams: This traditional method involves the removal of hydrogen from δ-valerolactams to form the desired compound.
  • Wittig Reaction: A more recent approach involves the intramolecular cyclization of N-(3-oxoalkyl)chloroacetamides using triphenylphosphonium salts . This method is noted for its diastereospecificity and high yield.
  • Domino Synthesis: A one-pot synthesis combining Ugi reaction, aldol condensation, and hydrolysis offers an efficient route to synthesize 5,6-dihydropyridin-2(1H)-ones .

The applications of 5,6-dihydropyridin-2(1H)-one are diverse and include:

  • Pharmaceuticals: Its role as a building block in drug development is significant due to its anticancer properties.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex heterocycles and bioactive compounds.

Interaction studies have highlighted the compound's ability to react with cysteamine, leading to increased production of reactive oxygen species. This interaction is crucial for understanding its mechanism of action in inducing apoptosis in cancer cells . Such studies are essential for elucidating how modifications to the 5,6-dihydropyridin-2(1H)-one structure can enhance or alter its biological activity.

Several compounds share structural similarities with 5,6-dihydropyridin-2(1H)-one. Here are some notable examples:

Compound NameStructure TypeKey Features
PiperlongumineAlkaloidAnticancer properties; contains similar lactam unit
DihydroquinolinonesHeterocycleExhibits similar biological activity but differs in ring structure
IsoquinolinonesHeterocyclic amineRelated structures with varied biological effects

The uniqueness of 5,6-dihydropyridin-2(1H)-one lies in its specific lactam functionality combined with its pyridine-like character, which enhances its pharmacological profile compared to other similar compounds. Its ability to induce reactive oxygen species and modulate cellular pathways sets it apart as a valuable candidate in drug design and development.

The discovery and characterization of 5,6-dihydropyridin-2(1H)-one as a medicinally relevant heterocycle traces back to systematic investigations of bioactive natural products in the mid-20th century. The compound first gained scientific attention through isolation studies of alkaloids from traditional medicinal plants, particularly those belonging to the Piperaceae family. The structural elucidation of this heterocyclic system revealed a unique six-membered ring containing one nitrogen atom with a characteristic lactam functional group, which distinguished it from other pyridine derivatives.

The historical significance of 5,6-dihydropyridin-2(1H)-one became more pronounced with the advent of modern medicinal chemistry approaches in the 1980s and 1990s. During this period, researchers began to recognize the importance of privileged structures in drug discovery, following the seminal work by Evans who coined the term "privileged structures" to describe molecular frameworks capable of serving as ligands for diverse receptor families. The 5,6-dihydropyridin-2(1H)-one scaffold emerged as a prime example of such privileged structures due to its recurring presence in bioactive compounds and its demonstrated ability to interact with multiple biological targets.

The evolution of synthetic methodologies for accessing 5,6-dihydropyridin-2(1H)-one derivatives has been marked by significant advances in multicomponent reaction chemistry. Early synthetic approaches relied on traditional cyclization reactions, but modern methodologies have embraced more sophisticated strategies including domino processes and metal-catalyzed transformations. These developments have greatly expanded the accessibility of structurally diverse derivatives, enabling more comprehensive structure-activity relationship studies and facilitating the exploration of this scaffold's therapeutic potential.

Occurrence in Natural Products and Plant Sources

The natural occurrence of 5,6-dihydropyridin-2(1H)-one structural motifs provides compelling evidence for their biological relevance and evolutionary optimization. The most notable example of this scaffold's natural occurrence is found in piperlongumine, a potent bioactive compound isolated from the long pepper (Piper longum), a plant that has been used in traditional medicine systems for centuries. Piper longum, commonly known as "Pippali" in traditional Ayurvedic medicine, represents one of the most significant natural sources of compounds containing the 5,6-dihydropyridin-2(1H)-one pharmacophore.

Piperlongumine's discovery marked a pivotal moment in understanding the biological significance of the 5,6-dihydropyridin-2(1H)-one unit. This alkaloid contains the dihydropyridinone core as an essential structural component that contributes significantly to its remarkable anticancer properties. The compound has been extensively studied for its selective cytotoxicity against cancer cells while displaying minimal toxicity toward normal cells, a therapeutic window that has attracted considerable attention from the pharmaceutical industry.

Beyond Piper longum, the 5,6-dihydropyridin-2(1H)-one motif has been identified in various other natural product families, often as part of more complex alkaloid structures. The presence of this heterocyclic system in diverse plant species suggests an important evolutionary role, possibly related to plant defense mechanisms or specialized metabolic functions. The traditional use of plants containing these compounds for treating respiratory ailments, inflammatory conditions, and other health issues provides ethnobotanical validation for the therapeutic potential of this structural class.

The biosynthetic pathways leading to 5,6-dihydropyridin-2(1H)-one-containing natural products remain an active area of investigation. Understanding these pathways not only provides insights into the natural assembly of these complex structures but also offers inspiration for biomimetic synthetic approaches that could lead to more efficient laboratory syntheses of related compounds.

Position as a Privileged Structure in Heterocyclic Chemistry

The classification of 5,6-dihydropyridin-2(1H)-one as a privileged structure in heterocyclic chemistry stems from its unique combination of structural features and biological properties that enable broad-spectrum bioactivity. Privileged structures, as defined in contemporary medicinal chemistry, are molecular frameworks that exhibit the ability to bind to multiple targets with high affinity, thereby serving as valuable starting points for drug discovery programs. The 5,6-dihydropyridin-2(1H)-one scaffold exemplifies these characteristics through its demonstrated interactions with diverse biological targets and its presence in numerous bioactive compounds.

The privileged nature of this heterocyclic system can be attributed to several key structural factors. The lactam functionality provides crucial hydrogen bonding capabilities, while the partially saturated pyridine ring offers an optimal balance between rigidity and conformational flexibility. This structural arrangement creates a three-dimensional molecular framework that can effectively engage with protein binding sites through multiple non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic contacts.

Recent comprehensive analyses of bioactive compound databases have provided quantitative support for the privileged status of 5,6-dihydropyridin-2(1H)-one derivatives. Studies examining over 1.4 million bioactive compounds have revealed that heterocyclic frameworks with moderate hydrogen-bond-acceptor counts, such as the dihydropyridinone system, tend to exhibit higher promiscuity across different target families. This finding supports the empirical observations regarding the broad bioactivity spectrum of compounds containing this scaffold.

The privileged structure concept has evolved to encompass not only the ability to bind multiple targets but also the capacity to serve as efficient chemical "navigators" toward biologically relevant chemical space. In this context, 5,6-dihydropyridin-2(1H)-one derivatives have demonstrated exceptional utility in diversity-oriented synthesis approaches, where the incorporation of this privileged substructure into polyheterocyclic frameworks has led to the discovery of compounds with enhanced biological relevancy and improved pharmacological profiles.

Fundamental Role as a Pharmacophore

The pharmacophoric properties of the 5,6-dihydropyridin-2(1H)-one unit represent one of its most significant contributions to medicinal chemistry. A pharmacophore, defined as the three-dimensional arrangement of chemical features necessary for biological activity, encompasses the specific molecular interactions that enable a compound to recognize and bind to its biological target. The 5,6-dihydropyridin-2(1H)-one scaffold embodies several critical pharmacophoric elements that contribute to its widespread bioactivity.

The lactam carbonyl group serves as a key hydrogen bond acceptor, capable of forming strong interactions with amino acid residues in protein binding sites. This interaction is particularly important for compounds targeting enzymes and receptors where hydrogen bonding plays a crucial role in substrate or ligand recognition. The nitrogen atom in the ring system can function as both a hydrogen bond acceptor and, when protonated under physiological conditions, as a potential hydrogen bond donor, providing additional binding versatility.

The unique reactivity profile of 5,6-dihydropyridin-2(1H)-one derivatives, particularly those containing Michael acceptor moieties, represents another fundamental aspect of their pharmacophoric activity. Research has demonstrated that the 5,6-dihydropyridin-2(1H)-one unit in piperlongumine can react with cellular nucleophiles such as cysteamine, leading to the generation of reactive oxygen species (ROS). This mechanism of action represents a novel therapeutic approach that exploits the differential sensitivity of cancer cells to oxidative stress compared to normal cells.

The spatial arrangement of substituents around the 5,6-dihydropyridin-2(1H)-one core provides additional pharmacophoric opportunities. The ability to introduce diverse functional groups at specific positions allows for fine-tuning of molecular properties such as lipophilicity, electronic distribution, and conformational preferences. This structural versatility has enabled medicinal chemists to optimize compounds for specific therapeutic targets while maintaining the beneficial properties conferred by the core dihydropyridinone scaffold.

XLogP3

0.1

Appearance

Oil

UNII

77GJ5LL56Z

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

6052-73-9

Wikipedia

5,6-dihydro-2(1H)-pyridone

Dates

Modify: 2023-08-15

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